molecular formula C9H7BrF5NO3S B8230539 4-Bromo-N-(2,2-difluoroethyl)-2-(trifluoromethoxy)benzenesulfonamide

4-Bromo-N-(2,2-difluoroethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B8230539
M. Wt: 384.12 g/mol
InChI Key: IVZWCRUGKGKPAC-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,2-difluoroethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2,2-difluoroethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Sulfonamidation: The attachment of a sulfonamide group to the benzene ring.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic processes: Utilizing catalysts to enhance reaction rates and yields.

    Optimized reaction conditions: Controlling temperature, pressure, and solvent systems to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the removal of the bromine atom or reduction of the sulfonamide group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Dehalogenated products: From reduction reactions.

    Substituted benzenesulfonamides: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as intermediates in the synthesis of more complex organic compounds.

Biology

    Enzyme inhibitors: Potential use as inhibitors of specific enzymes due to the presence of the sulfonamide group.

Medicine

Industry

    Agrochemicals: Used in the development of pesticides and herbicides.

    Material science: Applications in the creation of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2,2-difluoroethyl)-2-(trifluoromethoxy)benzenesulfonamide involves:

    Molecular targets: Binding to specific proteins or enzymes, inhibiting their function.

    Pathways involved: Disruption of biochemical pathways critical for cell survival or function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2,2-difluoroethyl)-benzenesulfonamide
  • 2-(Trifluoromethoxy)benzenesulfonamide

Uniqueness

  • Fluorination : The presence of multiple fluorine atoms enhances the compound’s stability and reactivity.
  • Bromination : The bromine atom provides a site for further functionalization.

Properties

IUPAC Name

4-bromo-N-(2,2-difluoroethyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF5NO3S/c10-5-1-2-7(6(3-5)19-9(13,14)15)20(17,18)16-4-8(11)12/h1-3,8,16H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZWCRUGKGKPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)S(=O)(=O)NCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF5NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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